

# Technical Support Center: Sodium Fumarate Stability in Pharmaceutical Formulations

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Sodium fumarate**

Cat. No.: **B093856**

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Welcome to the Technical Support Center for **sodium fumarate**. This resource is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter during your pharmaceutical formulation experiments.

## Frequently Asked Questions (FAQs)

**Q1:** What is **sodium fumarate** and how is it used in pharmaceutical formulations?

**A1:** **Sodium fumarate (disodium fumarate)** is the sodium salt of fumaric acid, with the molecular formula  $\text{Na}_2\text{C}_4\text{H}_2\text{O}_4$ .<sup>[1]</sup> It is an odorless, white, crystalline powder that is soluble in water.<sup>[2]</sup> In pharmaceutical and food products, it is primarily used as an acidity regulator, buffering agent, and flavor enhancer.<sup>[2][3]</sup> It can be used to control the pH of formulations, which is a critical factor for the stability of many active pharmaceutical ingredients (APIs).<sup>[4][5]</sup>

**Q2:** What are the primary stability concerns for **sodium fumarate** in a formulation?

**A2:** The main stability concerns for **sodium fumarate** include:

- Isomerization: Conversion to sodium maleate, its cis-isomer. This can be influenced by pH, temperature, and light.
- Hygroscopicity: The tendency to absorb moisture from the environment, which can affect the physical and chemical stability of solid dosage forms. Fumarate salts have been noted to

have acceptable hygroscopicity, but this should be evaluated for each specific formulation.[6]

- Precipitation in Liquid Formulations: Changes in pH, temperature, or the presence of other ions can lead to the precipitation of **sodium fumarate** from solution.[7]
- Photodegradation: Exposure to light may cause degradation. The potential for photodegradation should be assessed, as it is a common degradation pathway for many pharmaceutical compounds.[8]
- Incompatibility with other excipients or APIs: Chemical interactions with other components in the formulation can lead to degradation of either the **sodium fumarate** or the other ingredients.

Q3: What is the thermal stability of **sodium fumarate**?

A3: **Sodium fumarate** exhibits good thermal stability. Studies have shown that its thermal decomposition occurs at high temperatures. Upon heating, it decomposes into a mixture of sodium carbonate and a carbonaceous residue.[9] A slight initial mass loss may be observed between 400°C and 515°C, with the main decomposition occurring around 530°C.[9]

## Troubleshooting Guides

### Issue 1: Appearance of an unknown peak during HPLC analysis of a **sodium fumarate**-containing formulation, suggesting degradation.

- Potential Cause 1: Isomerization to Sodium Maleate.
  - Troubleshooting Steps:
    - Peak Identification: The primary suspect for a degradation product is sodium maleate. Obtain a sodium maleate reference standard and compare its retention time with the unknown peak in your HPLC analysis.
    - pH and Temperature Evaluation: Isomerization of fumarate to maleate can be catalyzed by acidic conditions and elevated temperatures. Review the pH of your formulation and the storage conditions.

- **Forced Degradation Study:** To confirm, perform a forced degradation study by exposing a solution of **sodium fumarate** to acidic conditions (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) and analyze the sample by HPLC. An increase in the peak corresponding to sodium maleate would support this degradation pathway.
- Potential Cause 2: Interaction with an API or another excipient.
  - Troubleshooting Steps:
    - **Compatibility Study:** Conduct a binary compatibility study by mixing **sodium fumarate** with the API and each excipient separately. Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) and analyze them at specified time points.[\[10\]](#) This will help identify the source of the incompatibility.
    - **Review of API Chemistry:** Be particularly cautious if your API contains nucleophilic groups, such as secondary amines. Although more commonly reported with sodium stearyl fumarate, the fumarate moiety itself can potentially undergo Michael addition reactions under certain conditions, especially in the presence of moisture and at a basic pH.[\[11\]](#)[\[12\]](#)

## Issue 2: Physical instability of a solid dosage form containing **sodium fumarate** (e.g., caking, discoloration, or poor dissolution).

- Potential Cause 1: Hygroscopicity.
  - Troubleshooting Steps:
    - **Moisture Sorption Analysis:** Perform a dynamic vapor sorption (DVS) analysis to obtain a moisture sorption isotherm for your **sodium fumarate** raw material and the final formulation.[\[13\]](#)[\[14\]](#) This will quantify the extent of moisture uptake at different relative humidity levels.
    - **Packaging and Storage:** If the formulation is found to be hygroscopic, consider using packaging with a lower moisture vapor transmission rate (MVTR) and/or including a desiccant. Ensure storage in a humidity-controlled environment.

- Formulation Optimization: The addition of certain excipients can either mitigate or exacerbate moisture-related issues. Evaluate the impact of other excipients on the overall hygroscopicity of the formulation.
- Potential Cause 2: Incompatibility with excipients.
  - Troubleshooting Steps:
    - Excipient Screening: As mentioned previously, conduct compatibility studies with individual excipients. Techniques like Differential Scanning Calorimetry (DSC) can be used as a rapid screening tool to detect potential interactions, which would be indicated by shifts in melting points or the appearance of new thermal events.
    - Selection of Alternative Excipients: If an incompatibility is identified, consider replacing the problematic excipient with a more compatible alternative.[15]

## Issue 3: Precipitation or crystallization in a liquid formulation containing sodium fumarate.

- Potential Cause 1: pH Shift.
  - Troubleshooting Steps:
    - pH Monitoring: Monitor the pH of the formulation over time during stability studies. A shift in pH could be due to the degradation of another component or interaction with the container closure system.
    - Buffering Capacity: Ensure that the buffer system in your formulation has sufficient capacity to maintain the desired pH throughout the product's shelf life. **Sodium fumarate** itself can act as a buffer.[2]
- Potential Cause 2: Temperature Fluctuation.
  - Troubleshooting Steps:
    - Solubility Profile: Determine the solubility of **sodium fumarate** in your vehicle at different temperatures. Precipitation may occur if the product is exposed to

temperatures where the solubility is lower.

- Controlled Storage: Advise for storage within a specified temperature range to prevent precipitation due to temperature fluctuations.[\[7\]](#)

## Experimental Protocols

### Protocol 1: Stability-Indicating HPLC Method for Sodium Fumarate and Sodium Maleate

This protocol provides a general framework. Method development and validation are required for specific formulations.

- Chromatographic Conditions:
  - Column: A reverse-phase C18 column is a common starting point.
  - Mobile Phase: A simple mobile phase can consist of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be acidic) and an organic modifier like acetonitrile or methanol.
  - Detection: UV detection at a wavelength where both fumarate and maleate have adequate absorbance (e.g., around 210 nm).
  - Mode: Isocratic or gradient elution can be used depending on the complexity of the sample matrix.
- Sample Preparation:
  - Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to achieve a known concentration of **sodium fumarate**.
  - Filter the sample through a 0.45  $\mu\text{m}$  filter before injection.
- Analysis:
  - Inject a known concentration of **sodium fumarate** and sodium maleate reference standards to determine their retention times.

- Inject the sample solution and monitor for the appearance of the maleate peak and any other degradation products.
- Quantify the amount of each species by comparing peak areas to those of the reference standards.

## Protocol 2: Forced Degradation Study for Sodium Fumarate

Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[\[16\]](#)

- Acid Hydrolysis: Dissolve **sodium fumarate** in 0.1 N HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before analysis.
- Base Hydrolysis: Dissolve **sodium fumarate** in 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution before analysis.
- Oxidative Degradation: Treat a solution of **sodium fumarate** with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.
- Thermal Degradation: Expose the solid **sodium fumarate** powder to dry heat (e.g., 105°C) for a specified duration.
- Photodegradation: Expose a solution of **sodium fumarate** and the solid powder to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light).[\[17\]](#) A dark control sample should be stored under the same conditions but protected from light.

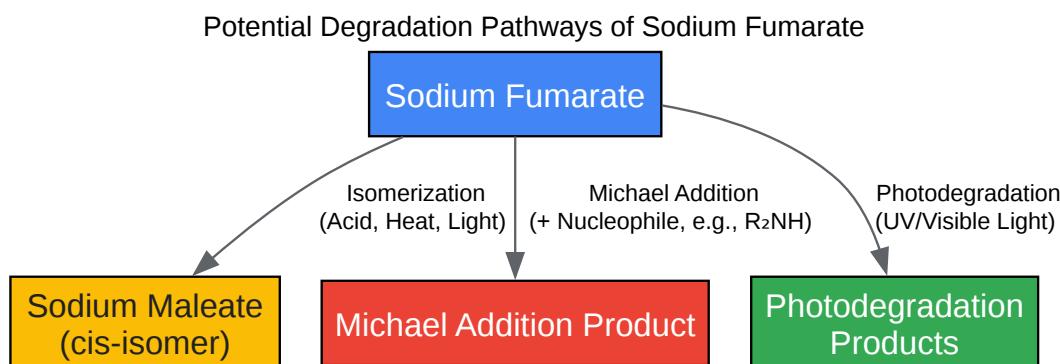
After exposure to each stress condition, analyze the samples using the stability-indicating HPLC method to identify and quantify any degradation products.

## Data Summary

Table 1: Physicochemical Properties of **Sodium Fumarate**

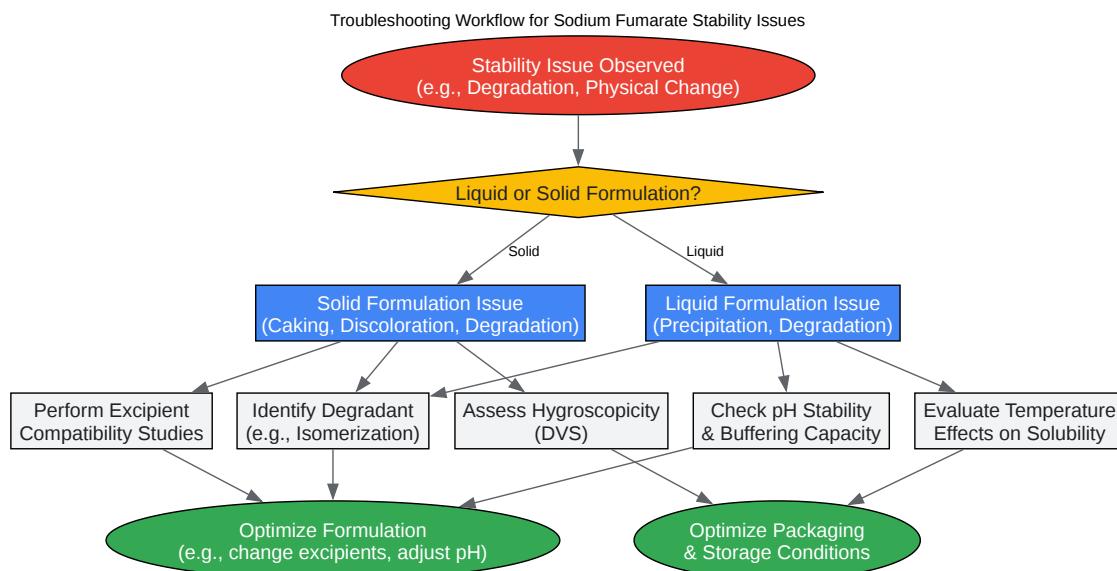
Property	Value	Reference
Molecular Formula	Na <sub>2</sub> C <sub>4</sub> H <sub>2</sub> O <sub>4</sub>	[1]
Appearance	Odorless, white, crystalline powder	[2]
Solubility	Soluble in water	[2]
Functional Use	Acidity regulator, buffering agent	[2][3]

## Visualizations



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Caption: Potential degradation pathways for **sodium fumarate** in pharmaceutical formulations.

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Caption: A logical workflow for troubleshooting stability issues with **sodium fumarate**.

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## References

- 1. Sodium fumarate - Wikipedia [en.wikipedia.org]
- 2. SODIUM FUMARATE - Ataman Kimya [atamanchemicals.com]
- 3. fao.org [fao.org]
- 4. jiuanchemical.com [jiuanchemical.com]
- 5. Effect of processing and formulation variables on the stability of a salt of a weakly basic drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salt formation improved the properties of a candidate drug during early formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photodegradation study of sodium usnate solution: influence of pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid state compatibility studies with tablet excipients using non thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation caused by incompatibility between sodium stearyl fumarate (PRUV) and AZD7986 in the drug product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. proumid.com [proumid.com]
- 15. researchgate.net [researchgate.net]
- 16. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science.ipnu.ua]
- To cite this document: BenchChem. [Technical Support Center: Sodium Fumarate Stability in Pharmaceutical Formulations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093856#sodium-fumarate-stability-issues-in-pharmaceutical-formulations>]

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